2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid
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Overview
Description
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both tetrazole and thiophene rings The tetrazole ring is known for its high nitrogen content and stability, while the thiophene ring is a sulfur-containing five-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of thiophene-3-carboxylic acid with sodium azide and triethyl orthoformate in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide . Another approach involves the use of microwave-assisted reactions, where primary alcohols or aldehydes react with molecular iodine in the presence of ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often employed to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the tetrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole and thiophene derivatives.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a bioisostere for carboxylic acids in drug design, offering improved pharmacokinetic properties.
Materials Science: The compound is explored for use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The combination of these features allows the compound to modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole-5-carboxylic acid: Similar in structure but lacks the thiophene ring.
2-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylic acid: Contains a triazole ring instead of a tetrazole ring.
Thiophene-3-carboxylic acid: Lacks the tetrazole ring.
Uniqueness
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
2408963-41-5 |
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Molecular Formula |
C6H4N4O2S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)4-1-2-13-5(4)10-3-7-8-9-10/h1-3H,(H,11,12) |
InChI Key |
XLZLMBUAPONNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N2C=NN=N2 |
Purity |
95 |
Origin of Product |
United States |
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